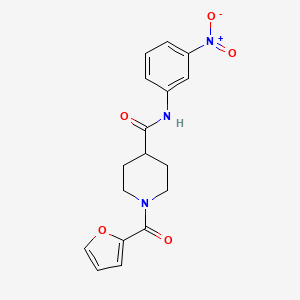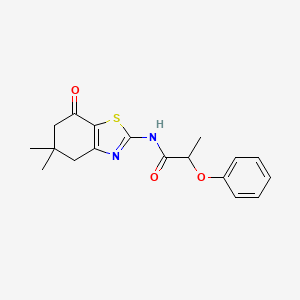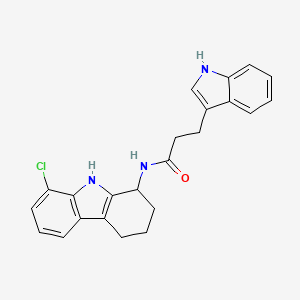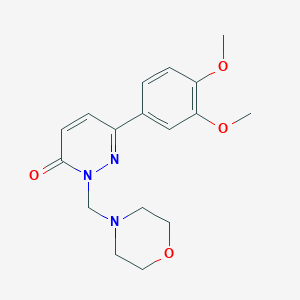
1-(furan-2-ylcarbonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by the presence of a furylcarbonyl group, a nitrophenyl group, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furylcarbonyl Intermediate: The initial step involves the preparation of the furylcarbonyl intermediate through a reaction between furfural and an appropriate reagent.
Nitration of Phenyl Group: The next step involves the nitration of a phenyl group to introduce the nitro functionality.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed depend on the type of reaction and conditions applied.
Scientific Research Applications
1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the piperidinecarboxamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:
5-(2-Nitrophenyl)furfural: Shares the nitrophenyl and furyl groups but differs in the overall structure and functional groups.
2-(3-NITROPHENYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]BENZOATE: Contains similar functional groups but has a different core structure.
The uniqueness of 1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O5/c21-16(18-13-3-1-4-14(11-13)20(23)24)12-6-8-19(9-7-12)17(22)15-5-2-10-25-15/h1-5,10-12H,6-9H2,(H,18,21) |
InChI Key |
HNURIXASWOPLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B11010563.png)
![4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11010568.png)


![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B11010590.png)
![3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide](/img/structure/B11010595.png)
![N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010600.png)
![N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11010606.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11010615.png)
![2-(azepan-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11010627.png)
![6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11010628.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11010634.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11010635.png)
